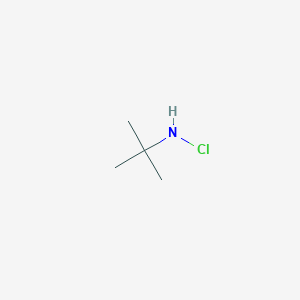

N-Chloro-1,1-dimethylethylamine

Description

N-Chloro-1,1-dimethylethylamine (CAS: 10218-88-9), also known as N-Chloro-tert-butylamine, is a tertiary chloroamine with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . Structurally, it consists of a tert-butyl group (1,1-dimethylethyl) attached to a nitrogen atom substituted with a chlorine atom. This compound is notable for its role as a reactive intermediate in organic synthesis, particularly in electrophilic substitution and cyclization reactions due to the electron-withdrawing chlorine atom and steric bulk of the tert-butyl group .

Properties

CAS No. |

10218-88-9 |

|---|---|

Molecular Formula |

C4H10ClN |

Molecular Weight |

107.58 g/mol |

IUPAC Name |

N-chloro-2-methylpropan-2-amine |

InChI |

InChI=1S/C4H10ClN/c1-4(2,3)6-5/h6H,1-3H3 |

InChI Key |

XFFUBBGUJSBONN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCl |

Canonical SMILES |

CC(C)(C)NCl |

Other CAS No. |

10218-88-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-1,1-dimethylethylamine can be synthesized through the chlorination of 2-propanamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

C3H9N+Cl2→C4H10ClN+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-1,1-dimethylethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Amine oxides.

Reduction: 2-Propanamine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Chloro-1,1-dimethylethylamine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Chloro-1,1-dimethylethylamine involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-tert-butylamine (MTBA)

- CAS : 14610-37-8

- Formula : C₅H₁₃N

- Molecular Weight : 87.16 g/mol

- Key Properties : A colorless liquid with a boiling point of 69–70°C and density of 0.730 g/cm³ .

- Reactivity: Lacks electrophilic chlorine, making it less reactive in substitution reactions. Primarily used as a non-polar solvent or intermediate in research. Applications: Intermediate for drug development, contrasting with N-Chloro-1,1-dimethylethylamine’s role in synthesis of bioactive molecules (e.g., pyrazole derivatives) .

N-propyl-1,1-dimethylethylamine

- Formula : C₇H₁₇N

- Molecular Weight : 115.22 g/mol .

- Comparison :

- Structure : Features a propyl group instead of chlorine.

- Reactivity : The absence of chlorine reduces electrophilicity, limiting its utility in reactions requiring leaving groups. Its larger size may hinder steric accessibility compared to this compound.

N-Ethylidene-1,1-dimethylethylamine

- CAS : 7020-80-6

- Formula : C₅H₁₁N

- Molecular Weight : 85.15 g/mol .

- Comparison :

- Functional Group : Imine (C=N), contrasting with the tertiary amine and chlorine in this compound.

- Reactivity : Participates in condensation reactions (e.g., Schiff base formation) rather than electrophilic substitutions.

N-Chloro-1,3-diaminopropane

- Key Role : Intermediate in pyrazolidine synthesis via cyclization .

- Comparison :

- Structure : Primary chloroamine vs. tertiary chloroamine.

- Reactivity : Less steric hindrance allows faster cyclization but may reduce stability. This compound’s tert-butyl group enhances stability at the cost of slower reaction kinetics.

Physicochemical and Reactivity Data

Key Research Findings

- Synthetic Utility : this compound’s chlorine atom facilitates nucleophilic displacement, as demonstrated in the synthesis of 4-fluoro-1-(chloromethyl)-2-nitrobenzene (89% yield) .

- Steric Effects: The tert-butyl group imposes steric hindrance, slowing hydrolysis compared to less bulky analogs like N-Chloro-1,3-diaminopropane .

- Electrophilicity: The chlorine substituent enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines, thiols) that are less feasible with non-chlorinated tert-butylamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.